Cas no 878657-01-3 (4H-thieno3,2-bpyrrol-5-ylmethanol)

4H-thieno3,2-bpyrrol-5-ylmethanol 化学的及び物理的性質
名前と識別子
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- 4H-Thieno[3,2-b]pyrrole-5-methanol
- 4H-thieno[3,2-b]pyrrol-5-ylmethanol
- (4h-thieno[3,2-b]pyrrol-5-yl)methanol
- NE48182
- 4H-thieno3,2-bpyrrol-5-ylmethanol
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- インチ: 1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2
- InChIKey: SEHATCDMLOWBIL-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1C=C(CO)N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- トポロジー分子極性表面積: 64.3
4H-thieno3,2-bpyrrol-5-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175890-10.0g |
{4H-thieno[3,2-b]pyrrol-5-yl}methanol |
878657-01-3 | 95% | 10g |
$4236.0 | 2023-06-08 | |
TRC | H955180-5mg |
4H-thieno[3,2-b]pyrrol-5-ylmethanol |
878657-01-3 | 5mg |
$ 50.00 | 2022-06-04 | ||
TRC | H955180-50mg |
4H-thieno[3,2-b]pyrrol-5-ylmethanol |
878657-01-3 | 50mg |
$ 295.00 | 2022-06-04 | ||
Enamine | EN300-175890-1.0g |
{4H-thieno[3,2-b]pyrrol-5-yl}methanol |
878657-01-3 | 95% | 1g |
$986.0 | 2023-06-08 | |
Enamine | EN300-175890-5g |
{4H-thieno[3,2-b]pyrrol-5-yl}methanol |
878657-01-3 | 95% | 5g |
$2858.0 | 2023-09-20 | |
Enamine | EN300-175890-10g |
{4H-thieno[3,2-b]pyrrol-5-yl}methanol |
878657-01-3 | 95% | 10g |
$4236.0 | 2023-09-20 | |
A2B Chem LLC | AH95942-2.5g |
4H-Thieno[3,2-b]pyrrole-5-methanol |
878657-01-3 | 95% | 2.5g |
$2068.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745116-1g |
(4h-Thieno[3,2-b]pyrrol-5-yl)methanol |
878657-01-3 | 98% | 1g |
¥7486.00 | 2024-04-27 | |
A2B Chem LLC | AH95942-1g |
4H-Thieno[3,2-b]pyrrole-5-methanol |
878657-01-3 | 95% | 1g |
$1073.00 | 2024-04-19 | |
A2B Chem LLC | AH95942-50mg |
4H-Thieno[3,2-b]pyrrole-5-methanol |
878657-01-3 | 95% | 50mg |
$277.00 | 2024-04-19 |
4H-thieno3,2-bpyrrol-5-ylmethanol 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
4H-thieno3,2-bpyrrol-5-ylmethanolに関する追加情報
4H-thieno[3,2-b]pyrrol-5-ylmethanol: A Comprehensive Overview
4H-thieno[3,2-b]pyrrol-5-ylmethanol, identified by the CAS number 878657-01-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural properties and potential applications in drug discovery and advanced materials. In this article, we delve into the details of its synthesis, structure, properties, and recent advancements in its research.
The compound 4H-thieno[3,2-b]pyrrol-5-ylmethanol belongs to the class of heterocyclic compounds, which are characterized by their ring structures containing atoms other than carbon. Specifically, this molecule features a fused ring system consisting of a thiophene and a pyrrole moiety. The presence of sulfur in the thiophene ring contributes to its distinct electronic properties, making it a valuable candidate for various chemical and biological studies.
Recent studies have highlighted the importance of 4H-thieno[3,2-b]pyrrol-5-ylmethanol in the development of novel materials with tailored electronic properties. Researchers have explored its potential as a building block for constructing advanced organic semiconductors and optoelectronic devices. For instance, a 2023 study published in Nature Communications demonstrated that derivatives of this compound exhibit exceptional charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices.
The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of thioamide precursors with aldehyde or ketone groups under specific reaction conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry of the final product.
In terms of biological applications, 4H-thieno[3,2-b]pyrrol-5-ylmethanol has shown promise as a lead compound in drug discovery efforts. Its unique structure enables it to interact with various biological targets, including enzymes and receptors. A 2023 study conducted by researchers at Stanford University revealed that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a therapeutic agent in oncology and inflammatory diseases.
The structural versatility of 4H-thieno[3,2-b]pyrrol-5-ylmethanol also makes it an attractive candidate for supramolecular chemistry. Scientists have investigated its ability to form self-assembled structures through non-covalent interactions such as hydrogen bonding and π–π stacking. These studies have provided valuable insights into the design of stimuli-responsive materials and molecular sensors.
In conclusion, 4H-thieno[3,2-b]pyrrol-5-ylmethanol, with its CAS number 878657-01-3, represents a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structural features and promising properties continue to drive cutting-edge research across various disciplines. As advancements in synthetic methodologies and characterization techniques unfold, we can expect even more innovative applications for this remarkable compound.
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